molecular formula C9H9Cl2N3 B1404985 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1227635-12-2

2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1404985
Key on ui cas rn: 1227635-12-2
M. Wt: 230.09 g/mol
InChI Key: CSWRJCCGUUJABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927281B2

Procedure details

Following the procedure of Example 15b, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 g, 2.67 mmol) was reacted with 2-iodopropane. The crude residue was purified by silica gel chromatography (15 to 25% ethyl acetate in hexane eluant) to afford the title compound as a solid. MS m/z 230.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.I[CH:13]([CH3:15])[CH3:14]>>[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[CH:10]=[CH:9][N:8]([CH:13]([CH3:15])[CH3:14])[C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)NC=C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography (15 to 25% ethyl acetate in hexane eluant)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)N(C=C2)C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.